![molecular formula C20H21N5O3 B2925866 4,7,8-Trimethyl-6-(2-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 876670-25-6](/img/structure/B2925866.png)
4,7,8-Trimethyl-6-(2-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
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Description
4,7,8-Trimethyl-6-(2-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C20H21N5O3 and its molecular weight is 379.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
4,7,8-Trimethyl-6-(2-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione, a complex organic compound, has been a subject of interest in the synthesis of novel organic compounds. Research has been conducted on similar compounds, exploring their synthesis and structural properties. For instance, studies on the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones reveal the intricate processes involved in creating such complex molecules (Simo, Rybár, & Alföldi, 1998).
Chemical Properties and Reactions
Mesoionic compounds related to purinones, including imidazo[1,2-c]pyrimidine-2,7-diones, have been synthesized and their properties studied. These compounds exhibit interesting chemical behaviors, such as undergoing hydrolytic ring-opening reactions (Coburn & Taylor, 1982). This type of research is fundamental in understanding the reactivity and potential applications of this compound in various fields.
Potential Biological Activities
Research on imidazo[1,2-a]-s-triazine nucleosides, a class similar to the compound , demonstrates efforts to explore their biological activities. Studies on the synthesis and antiviral activity of these compounds highlight their potential in pharmaceutical applications (Kim et al., 1978).
properties
IUPAC Name |
4,7,8-trimethyl-6-(2-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-11-8-6-7-9-15(11)24-13(3)14(4)25-16-17(21-19(24)25)22(5)20(28)23(18(16)27)10-12(2)26/h6-9H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMDVQMQQAKAIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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